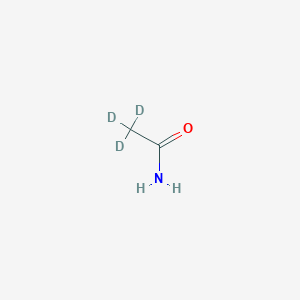
Acetamide-2,2,2-d3
Vue d'ensemble
Description
Acetamide-2,2,2-d3, also known as 2,2,2-Trideuterioacetamide, is a deuterium-labeled compound with the molecular formula CD3CONH2. It is a stable isotope-labeled analog of acetamide, where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mécanisme D'action
Target of Action
Acetamide-2,2,2-d3, also known as trideuteroacetamide, is a deuterium-labeled variant of acetamide . Its primary target is the Aliphatic amidase expression-regulating protein found in Pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the hydrolysis of amides to carboxylic acids and ammonia.
Mode of Action
It is known that the compound interacts with its target protein, potentially influencing the regulation of amidase expression . The presence of deuterium atoms in the compound may also influence its interactions with its target, potentially altering its pharmacokinetic and metabolic profiles .
Biochemical Pathways
It is known that amidases, which are regulated by the compound’s target protein, play significant roles in various biochemical pathways, including the degradation of nitriles and toxic amides .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
Given its potential influence on amidase expression, it may impact the metabolism of certain amides within the cell .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound is soluble in DMSO and slightly soluble in methanol, but insoluble in nonpolar solvents like petroleum ether . This solubility profile could influence the compound’s distribution and action within the body. Additionally, the compound is stable at room temperature, which could impact its storage and handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetamide-2,2,2-d3 can be synthesized through the reaction of acetic acid-2,2,2-d3 with ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond. The process can be summarized as follows: [ \text{CD}_3\text{COOH} + \text{NH}_3 \rightarrow \text{CD}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by the dehydration of ammonium acetate-2,2,2-d3. This method involves heating ammonium acetate-2,2,2-d3 to remove water and form the desired this compound. The reaction conditions include maintaining a temperature of around 140°C to ensure complete dehydration .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide-2,2,2-d3 undergoes various chemical reactions, including:
Hydrolysis: When treated with water, this compound can hydrolyze to form acetic acid-2,2,2-d3 and ammonia.
Reduction: It can be reduced to form ethylamine-2,2,2-d3 using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Hydrolysis: Acetic acid-2,2,2-d3 and ammonia.
Reduction: Ethylamine-2,2,2-d3.
Substitution: Depends on the nucleophile used; for example, using a halogenating agent can form haloacetamides.
Applications De Recherche Scientifique
Acetamide-2,2,2-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference compound in NMR studies to analyze molecular structures and dynamics.
Isotope Tracing: Employed in metabolic studies to trace the pathways of acetamide in biological systems.
Pharmaceutical Research: Utilized in the synthesis of deuterium-labeled drugs to study their pharmacokinetics and metabolism.
Material Science: Used in the development of deuterium-labeled polymers and materials for various industrial applications.
Comparaison Avec Des Composés Similaires
Acetamide: The non-deuterated analog of acetamide-2,2,2-d3.
Acetic Acid-2,2,2-d3: A deuterium-labeled analog of acetic acid.
N,N-Dimethylacetamide (DMA): A related compound used as a solvent in various industrial applications.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms provides distinct advantages in terms of signal clarity and sensitivity in analytical techniques .
Propriétés
IUPAC Name |
2,2,2-trideuterioacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23724-60-9 | |
| Record name | 23724-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)




![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B3044062.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)


